molecular formula C8H12ClN3S B12923761 5-Amino-6-chloro-2-(2-methylpropyl)pyrimidine-4(1H)-thione CAS No. 61457-09-8

5-Amino-6-chloro-2-(2-methylpropyl)pyrimidine-4(1H)-thione

Katalognummer: B12923761
CAS-Nummer: 61457-09-8
Molekulargewicht: 217.72 g/mol
InChI-Schlüssel: VJSHCQPSOSPWFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-6-chloro-2-isobutylpyrimidine-4(1H)-thione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-chloro-2-isobutylpyrimidine-4(1H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-isobutyl-4,6-dichloropyrimidine with thiourea in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or water at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-6-chloro-2-isobutylpyrimidine-4(1H)-thione can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thione group can be oxidized to a sulfoxide or sulfone, and reduced to a thiol.

    Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, thiols, and alcohols in the presence of a base.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of enzymes or receptors due to its unique structure.

    Medicine: As a lead compound for the development of new drugs, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.

    Industry: In the development of new materials with specific properties, such as polymers or dyes.

Wirkmechanismus

The mechanism of action of 5-Amino-6-chloro-2-isobutylpyrimidine-4(1H)-thione would depend on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Amino-6-chloropyrimidine-4(1H)-thione: Lacks the isobutyl group, which may affect its reactivity and biological activity.

    2-Isobutyl-4,6-dichloropyrimidine: Lacks the amino and thione groups, which are crucial for certain reactions and interactions.

    5-Amino-2-isobutylpyrimidine-4(1H)-thione: Lacks the chlorine atom, which may influence its chemical behavior.

Uniqueness

The presence of both the amino and thione groups, along with the isobutyl and chlorine substituents, makes 5-Amino-6-chloro-2-isobutylpyrimidine-4(1H)-thione unique. These functional groups can participate in a variety of chemical reactions, making the compound versatile for different applications.

Eigenschaften

CAS-Nummer

61457-09-8

Molekularformel

C8H12ClN3S

Molekulargewicht

217.72 g/mol

IUPAC-Name

5-amino-6-chloro-2-(2-methylpropyl)-1H-pyrimidine-4-thione

InChI

InChI=1S/C8H12ClN3S/c1-4(2)3-5-11-7(9)6(10)8(13)12-5/h4H,3,10H2,1-2H3,(H,11,12,13)

InChI-Schlüssel

VJSHCQPSOSPWFD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC1=NC(=S)C(=C(N1)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.